

solubility and stability of Einecs 300-951-4 in common solvents

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Compound of Interest

Compound Name: *Einecs 300-951-4*

Cat. No.: *B15189126*

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Technical Guide: Solubility and Stability of Einecs 300-951-4

Disclaimer: Publicly available experimental data on the solubility and stability of **Einecs 300-951-4** (CAS: 93965-04-9) is limited. This document provides a comprehensive technical guide based on standardized methodologies for characterizing compounds with similar complex structures. The quantitative data presented herein is hypothetical and illustrative to guide researchers in their experimental design and data presentation.

Introduction

Einecs 300-951-4, identified as diazanium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate;2-(2-hydroxyethylamino)ethanol, is a complex organic molecule. Its structure, featuring multiple ionizable sulfonate and amine groups, along with numerous hydrogen bond donors and acceptors, suggests significant polarity. Understanding the solubility and stability of such a compound is paramount for its application in research and drug development, as these properties directly influence its bioavailability, formulation, and shelf-life.

This guide outlines standard experimental protocols for determining the solubility and stability of complex organic molecules like **Einecs 300-951-4** and presents data in a structured format suitable for scientific evaluation.

Solubility Profile

Solubility is a critical physicochemical parameter that affects a compound's absorption and distribution. Given the presence of multiple polar and ionizable functional groups, the solubility of **Einecs 300-951-4** is expected to be highly dependent on the pH and polarity of the solvent.

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.^{[1][2]}

- Objective: To determine the saturated concentration of **Einecs 300-951-4** in various solvents at a constant temperature.
- Materials:
 - **Einecs 300-951-4** (solid form)
 - Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Dimethyl Sulfoxide (DMSO))
 - Glass vials with screw caps
 - Orbital shaker with temperature control
 - Centrifuge
 - HPLC-UV or LC-MS/MS system for quantification
 - Calibrated analytical balance and pH meter
- Procedure:
 1. Add an excess amount of solid **Einecs 300-951-4** to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid ensures that a saturated solution is formed.
 2. Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

3. Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can establish the minimum time to reach equilibrium.
4. After incubation, allow the vials to stand to let undissolved solids settle.
5. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.
6. Carefully withdraw an aliquot from the clear supernatant.
7. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.
8. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.
9. Perform the experiment in triplicate for each solvent.

The following table summarizes hypothetical solubility data for **Einecs 300-951-4**, illustrating how results should be presented.

Solvent System	Temperature (°C)	Hypothetical Solubility (mg/mL)	Hypothetical Solubility (µM)	Notes
Deionized Water	25	1.5	~1420	Moderate aqueous solubility expected.
PBS (pH 7.4)	25	2.8	~2651	Increased solubility in buffered saline.
0.1 M HCl	25	5.2	~4923	Higher solubility due to protonation of amine groups.
0.1 M NaOH	25	0.8	~757	Lower solubility; potential for precipitation.
Ethanol	25	0.2	~189	Low solubility in less polar organic solvent.
DMSO	25	> 50	> 47340	High solubility expected in a polar aprotic solvent.

Molecular Weight of **Einecs 300-951-4**: 1056.2 g/mol

Stability Profile

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[\[3\]](#)[\[4\]](#)

This protocol describes a typical accelerated stability study to predict the long-term stability of a compound by subjecting it to stress conditions.[\[5\]](#)[\[6\]](#)[\[7\]](#)

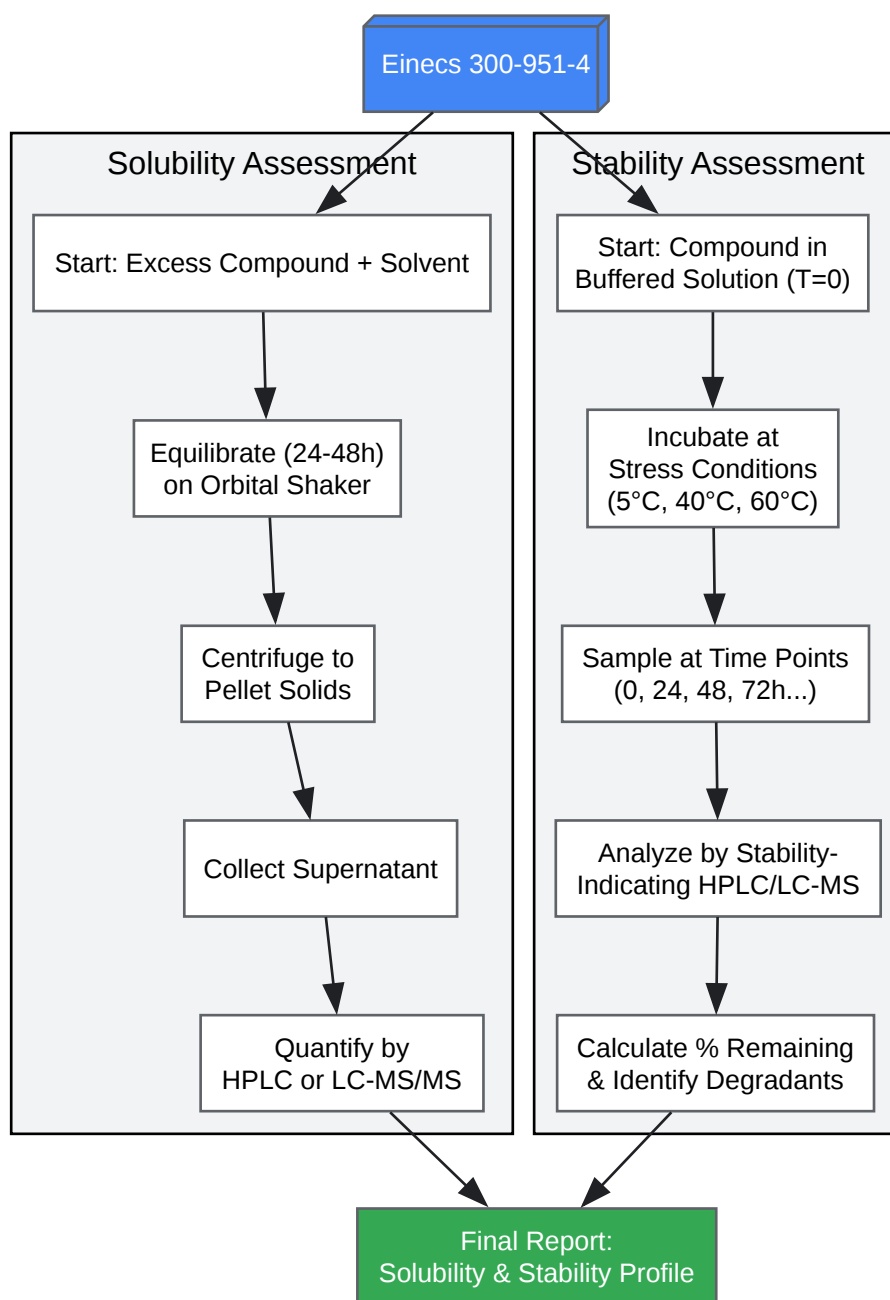
- Objective: To evaluate the chemical stability of **Einecs 300-951-4** in a buffered solution under accelerated thermal stress.
- Materials:
 - Stock solution of **Einecs 300-951-4** in DMSO.
 - Phosphate-Buffered Saline (PBS), pH 7.4.
 - Temperature-controlled incubators.
 - HPLC-UV or LC-MS/MS system with a validated stability-indicating method.
 - Autosampler vials.
- Procedure:
 1. Prepare a solution of **Einecs 300-951-4** in PBS (pH 7.4) at a known starting concentration (e.g., 1 mg/mL). A small percentage of DMSO (e.g., <1%) from the stock solution is acceptable.
 2. Dispense aliquots of this solution into multiple vials for each storage condition.
 3. Store the vials at various temperature conditions as per ICH guidelines:
 - Control: 5°C ± 3°C
 - Accelerated: 40°C ± 2°C
 - Stress: 60°C ± 2°C
 4. At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each temperature condition.
 5. Immediately analyze the samples using a stability-indicating HPLC or LC-MS/MS method. This method must be able to separate the parent compound from potential degradation products.

- Quantify the peak area of the parent compound (**Einecs 300-951-4**).
- Calculate the percentage of the compound remaining at each time point relative to the initial concentration (T=0).
- Monitor for the appearance of new peaks, which indicate degradation products.

The following table presents hypothetical stability data for **Einecs 300-951-4** in PBS (pH 7.4), demonstrating a structured format for reporting.

Time (hours)	% Remaining (5°C)	% Remaining (40°C)	% Remaining (60°C)	Notes
0	100.0	100.0	100.0	Initial measurement.
24	99.8	95.2	81.5	Significant degradation observed at 60°C.
48	99.5	90.8	65.2	Degradation follows temperature-dependent kinetics.
72	99.2	86.5	50.1	Half-life at 60°C is approximately 72 hours.
168 (1 week)	98.1	72.3	22.4	Substantial degradation under accelerated conditions.

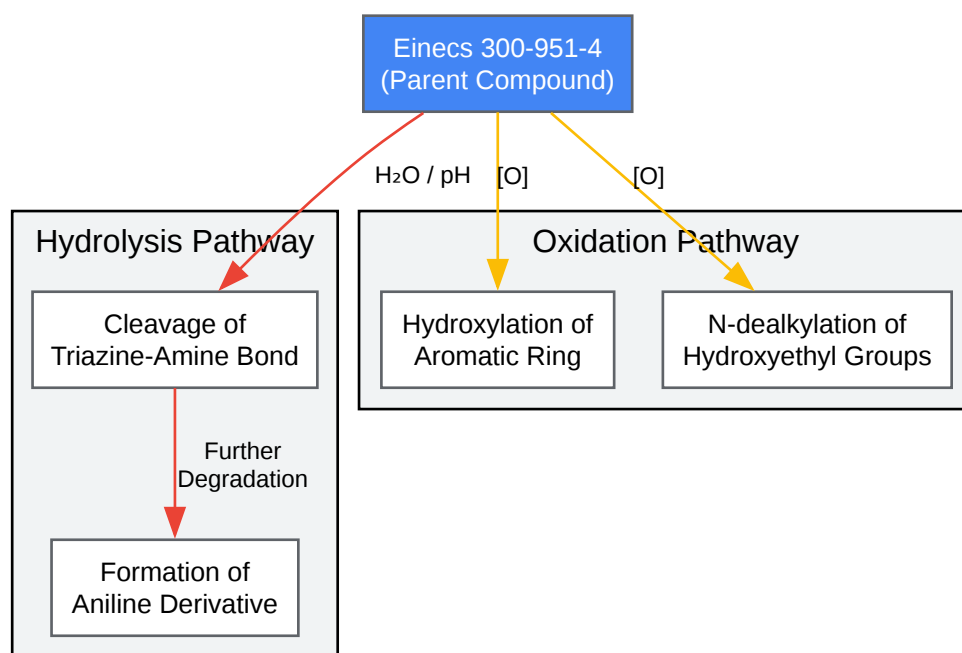
Visualizations



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Caption: Workflow for determining solubility and stability.

Given the presence of aniline, ether, and sulfonate groups, potential degradation pathways include hydrolysis and oxidation.[8][9][10]



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Caption: Hypothetical degradation pathways for **EINECS 300-951-4**.

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